

4-Amino-2,6-difluorobenzonitrile chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-Amino-2,6-difluorobenzonitrile

Cat. No.: B1288387

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Technical Guide: 4-Amino-2,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorobenzonitrile is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The nitrile and amino functional groups provide versatile handles for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.

Chemical Structure and IUPAC Name

The chemical structure of **4-Amino-2,6-difluorobenzonitrile** is presented below, along with its International Union of Pure and Applied Chemistry (IUPAC) name.

Chemical Structure:

IUPAC Name: **4-amino-2,6-difluorobenzonitrile**[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-2,6-difluorobenzonitrile** is provided in the table below. It should be noted that while some data is available from commercial suppliers, experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature.

Property	Value	Source
CAS Number	207297-92-5	[2]
Molecular Formula	C ₇ H ₄ F ₂ N ₂	[3]
Molecular Weight	154.12 g/mol	[3]
Appearance	Solid	[1]
Purity	≥95% (commercially available)	[1]
SMILES	N#CC1=C(F)C=C(N)C=C1F	[4]
Hazard Codes	H302, H315, H319, H335	[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Amino-2,6-difluorobenzonitrile** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be adapted from the established synthesis of its isomer, 4-amino-3,5-difluorobenzonitrile.[5][6] The following protocol is a proposed method and would require optimization.

Proposed Synthesis of 4-Amino-2,6-difluorobenzonitrile

This proposed synthesis involves a nucleophilic aromatic substitution reaction to introduce the cyano group.

Reaction Scheme:

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline (1.0 eq.) and copper(I) cyanide (1.2 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After completion of the reaction, cool the mixture to room temperature. Quench the reaction by pouring the mixture into an aqueous solution of ammonia or an iron(III) chloride solution to complex with the copper salts.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure **4-Amino-2,6-difluorobenzonitrile**.

Spectroscopic Characterization

Detailed experimental spectra for **4-Amino-2,6-difluorobenzonitrile** are not publicly available. The following table summarizes the expected spectroscopic characteristics based on its chemical structure and comparison with similar compounds.

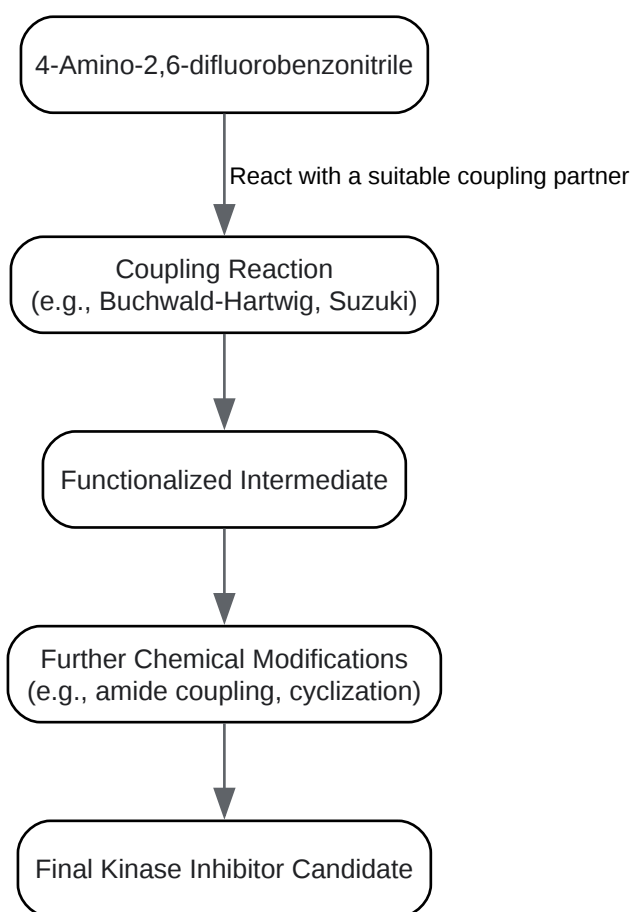
Technique	Expected Characteristics
^1H NMR	Aromatic protons would appear as a multiplet in the aromatic region. The protons of the amino group would appear as a broad singlet. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the amino group.
^{13}C NMR	Aromatic carbons would show distinct signals, with the carbons attached to fluorine exhibiting coupling (C-F coupling). The carbon of the nitrile group would appear in the characteristic region for nitriles (around 115-125 ppm).
IR Spectroscopy	Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm^{-1}), the C \equiv N stretching of the nitrile group (around 2220-2260 cm^{-1}), and C-F stretching (around 1000-1400 cm^{-1}).
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 154$. The fragmentation pattern would likely involve the loss of HCN and other characteristic fragments.

Applications in Drug Discovery

Fluorinated benzonitriles are valuable scaffolds in drug discovery. The 2,6-difluorobenzonitrile moiety, in particular, is a key intermediate in the synthesis of various therapeutic agents. While specific biological activities of **4-Amino-2,6-difluorobenzonitrile** have not been reported, its structural features suggest its potential as a precursor for the development of kinase inhibitors. The amino group can serve as an attachment point for various side chains to modulate potency and selectivity, while the difluorophenyl ring can engage in favorable interactions within the ATP-binding pocket of kinases.

Potential Role in Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor using **4-Amino-2,6-difluorobenzonitrile** as a starting material. This highlights its utility as a versatile chemical building block.



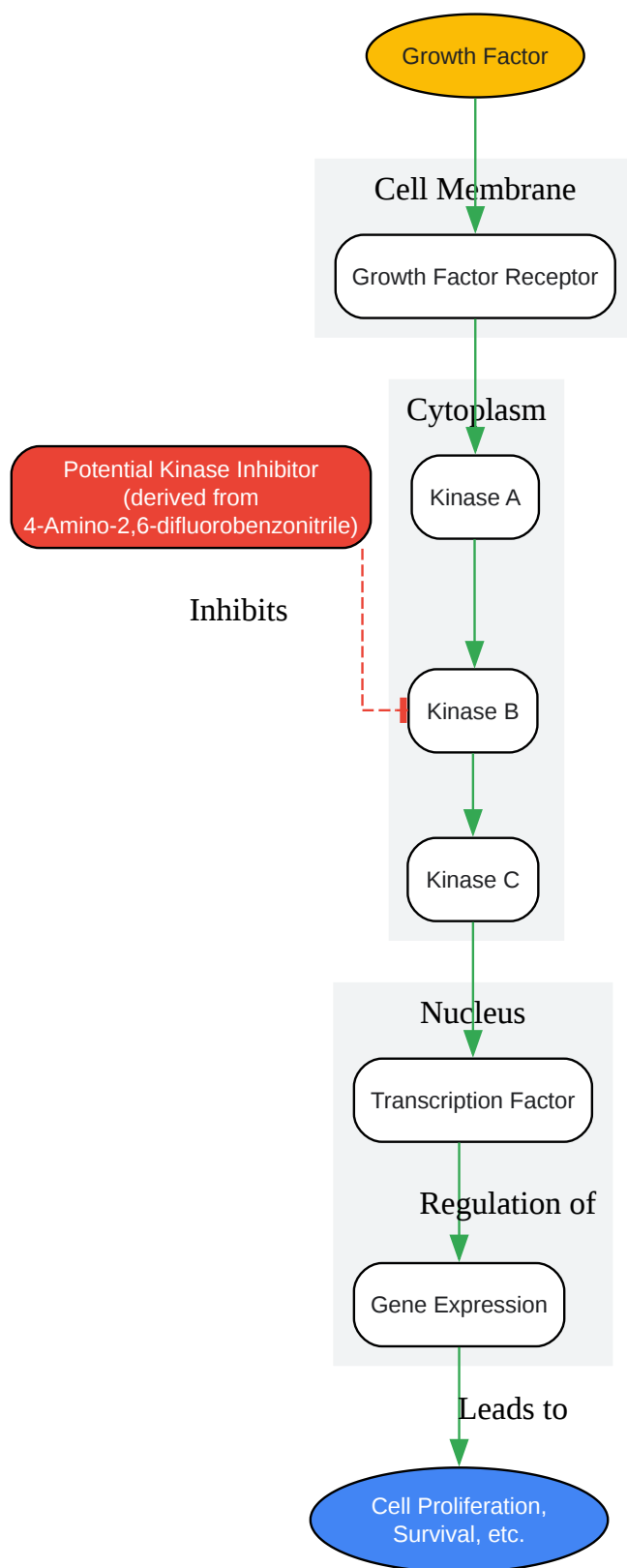
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Caption: Synthetic workflow for a kinase inhibitor.

Signaling Pathway Context

Kinase inhibitors are a major class of targeted cancer therapies. They function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. A molecule synthesized from **4-Amino-2,6-difluorobenzonitrile** could potentially inhibit a kinase involved in a cancer-related signaling pathway, such as the MAPK/ERK or PI3K/AKT pathways.

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors.



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Caption: General kinase signaling pathway.

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